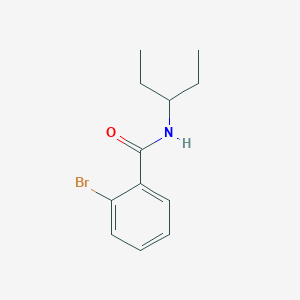![molecular formula C16H18N2OS2 B5711936 N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MMPTU, is a chemical compound that has been widely studied for its potential use in scientific research. MMPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves its ability to inhibit the activity of specific proteins. As mentioned earlier, this compound inhibits the activity of MCT8, which is involved in thyroid hormone transport. In addition, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. By inhibiting the activity of these proteins, this compound can modulate cellular function and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to modulate cellular metabolism, affect gene expression, and alter protein synthesis. These effects make this compound a useful tool for studying cellular function and developing new therapies for a variety of diseases.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its specificity. This compound selectively inhibits the activity of specific proteins, allowing researchers to study the effects of altered protein function on cellular processes. In addition, this compound has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies.
One limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can be expensive to synthesize, which can limit its use in some research applications.
将来の方向性
There are many future directions for research involving N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is its potential use in the development of new therapies for oxidative stress-related diseases. This compound's antioxidant properties make it a promising candidate for the development of new drugs that can protect cells from oxidative damage.
Another area of interest is the study of this compound's effects on cellular metabolism. This compound has been shown to alter cellular metabolism, and further research in this area could lead to the development of new therapies for metabolic disorders.
Finally, this compound's specificity for certain proteins makes it a useful tool for the study of protein function. Future research could focus on the development of new this compound derivatives that selectively target other proteins, allowing for the study of their effects on cellular processes.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 2-(methylthio)aniline. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is purified through recrystallization to obtain this compound in high purity.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the study of thyroid hormone transport. This compound has been shown to inhibit the activity of monocarboxylate transporter 8 (MCT8), a protein that plays a key role in the transport of thyroid hormones across cell membranes. By inhibiting MCT8 activity, this compound can be used to study the effects of altered thyroid hormone transport on cellular function.
Another area of interest is the use of this compound in the study of oxidative stress. This compound has been shown to have antioxidant properties and can protect cells from oxidative damage. This makes this compound a useful tool for studying the effects of oxidative stress on cellular function and for developing new therapies for oxidative stress-related diseases.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-8-9-14(19-2)13(10-11)18-16(20)17-12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNGSRUMVONBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)


![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)